Boc-T-FMK
Description
Caspase Inhibition
Boc-D-FMK is well-established as a potent inhibitor of caspases, which are central to the apoptotic cascade. ontosight.ainovusbio.comapexbt.com
Boc-D-FMK functions as a cell-permeable, irreversible, and broad-spectrum caspase inhibitor. novusbio.comcaymanchem.comapexbt.commedchemexpress.com It effectively inhibits apoptosis induced by various stimuli, including tumor necrosis factor-α (TNF-α). caymanchem.comapexbt.commedchemexpress.comaxonmedchem.com For instance, Boc-D-FMK has been shown to inhibit TNF-α-stimulated apoptosis in neutrophils with an IC50 value of 39 µM. caymanchem.comapexbt.commedchemexpress.comaxonmedchem.com This broad inhibitory capacity underscores its utility in dissecting the complex roles of caspases in cellular processes.
While considered a broad-spectrum inhibitor, research has elucidated Boc-D-FMK's inhibitory effects on specific caspases. It is known to inhibit caspase-1, also referred to as interleukin-1β-converting enzyme (ICE). ontosight.ai Studies have also demonstrated that Boc-D-FMK reduces the activity of executioner caspase-3 and inhibits the proteolysis of initiator caspase-2. axonmedchem.commdpi.com This inhibition of initiator caspases can prevent the release of mitochondrial cytochrome c, a critical event in the intrinsic apoptotic pathway. axonmedchem.commdpi.com However, some research indicates that Boc-D-FMK may not affect caspase-8 in certain contexts, such as in the context of traumatic brain injury where it primarily involves initiator caspases-2 and -3-like, but not -8. axonmedchem.com
The following table summarizes some reported inhibition data for Boc-D-FMK:
| Target/Process | IC50 (µM) | Reference |
| TNF-α-stimulated apoptosis (in neutrophils) | 39 | caymanchem.comapexbt.commedchemexpress.comaxonmedchem.com |
| Caspase-1 (ICE) | Inhibits | ontosight.ai |
| Caspase-2 (initiator) | Inhibits | axonmedchem.commdpi.com |
| Caspase-3 (executioner) | Inhibits | axonmedchem.commdpi.com |
| Caspase-8 | No effect | axonmedchem.com |
The inhibitory action of Boc-D-FMK is characterized by its irreversible binding mechanism. The fluoromethyl ketone (FMK) moiety at the C-terminus of the peptide forms a stable, covalent bond with the catalytic cysteine residue within the active site of target proteases. novusbio.comcaymanchem.combio-rad.comnih.govrndsystems.com This covalent adduct formation leads to the irreversible inactivation of the enzyme. novusbio.comrsc.orgmdpi.com The electrophilic nature of the FMK group enables it to undergo nucleophilic attack by the thiol (S-H) group of the cysteine residue, thereby forming a thioether linkage. nih.govrsc.org This irreversible modification prevents the processing of pro-caspases into their active forms, thus blocking caspase-mediated apoptosis. novusbio.com
Inhibition of Other Proteases
Beyond its well-documented effects on caspases, Boc-D-FMK and other fluoromethyl ketone-based inhibitors can interact with a broader range of proteases, particularly other cysteine proteases.
The fluoromethyl ketone pharmacophore, present in Boc-D-FMK, is known to interact with non-caspase cysteine proteases. caymanchem.com Specifically, Boc-D-FMK has been shown to inhibit cathepsins H and L. caymanchem.com Other FMK-based inhibitors have demonstrated inhibition of cathepsin B and calpain with submicromolar IC50 values. nih.gov While not directly reported for Boc-D-FMK, the general class of peptidyl fluoromethyl ketones includes compounds like Z-Phe-Ala-FMK, which inhibit cathepsins B, L, and S, as well as papain and cruzain. abcam.com The ability of Boc-D-FMK to protect neurons in a manner similar to calpain inhibitors also suggests a potential interaction or overlap in pathways affected by calpain activity. nih.govbiologists.com Pan-caspase inhibitors, including those with an FMK warhead like Z-VAD-FMK, have been shown to inhibit lysosomal cysteine proteases such as cathepsin B. nih.govnih.gov
Peptidyl fluoromethyl ketones, as a class, generally exhibit poor irreversible inhibition towards serine proteases. mdpi.com While the presence of additional fluorine atoms in some derivatives can theoretically increase their susceptibility to nucleophilic attack by the catalytic hydroxyl group of serine proteases, direct and significant inhibition of specific serine proteases like elastase by Boc-D-FMK is not prominently reported in the provided literature. mdpi.com Similarly, HIV-1 protease is an aspartic protease, and its inhibition mechanism is distinct from that of cysteine protease inhibitors like Boc-D-FMK. nih.govdovepress.commdpi.com Therefore, Boc-D-FMK is not expected to be a direct inhibitor of HIV-1 protease.
Properties
Molecular Formula |
C10H18FNO4 |
|---|---|
Molecular Weight |
235.2554 |
Purity |
95/98% |
Origin of Product |
United States |
Mechanism of Action and Enzymatic Inhibition Profiles of Boc T Fmk
Off-Target Interactions and Research Implications
Fluoromethyl ketone (FMK) compounds are a class of irreversible inhibitors that react covalently with the active site cysteine residues of their target enzymes. While often designed for specific targets, such as caspases, these reactive warheads can exhibit promiscuity, leading to off-target interactions with other cysteine proteases and enzymes. A notable example of such an off-target interaction involves the inhibition of Peptide:N-Glycanase 1 (NGLY1) by certain FMK-based inhibitors.
Inhibition of Peptide:N-Glycanase 1 (NGLY1)
Peptide:N-Glycanase 1 (NGLY1), also known as N-glycanase 1 or PNGase, is a cytosolic enzyme crucial for the deglycosylation of misfolded glycoproteins that are retrotranslocated from the endoplasmic reticulum (ER) to the cytosol as part of the ER-associated degradation (ERAD) pathway medlineplus.govwikipedia.org. NGLY1 specifically hydrolyzes the amide bond between the innermost N-acetylglucosamine (GlcNAc) and an asparagine residue on an N-glycoprotein, converting the asparagine residue to aspartate and releasing a free oligosaccharide ebi.ac.uk.
Several studies have demonstrated that the pan-caspase inhibitor Z-VAD-fmk (Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone), a well-known FMK-based compound, acts as an off-target inhibitor of NGLY1 medlineplus.govuniprot.orgciteab.comnih.gov. This inhibition is irreversible and occurs through covalent binding to the active site of NGLY1, similar to its interaction with caspases tocris.com. Another related fmk-based caspase inhibitor, Boc-D-fmk, has also been noted in experimental contexts alongside Z-VAD-fmk, suggesting a shared propensity for off-target interactions within this chemical class uniprot.orgnih.gov. Given that Boc-T-FMK also contains the fluoromethyl ketone moiety, it is plausible that it could exhibit similar off-target inhibition of NGLY1, although specific experimental data for this compound in this regard are not explicitly detailed in the current search results.
The mechanism of NGLY1 inhibition by FMK compounds is attributed to the electrophilic nature of the fluoromethyl ketone group, which can react with nucleophilic cysteine residues in enzyme active sites. NGLY1, being a cysteine amidase, presents a susceptible target for these compounds tocris.com.
Applications of Boc T Fmk in Cellular and Molecular Biology Research
Neurobiological Research Models
The precise regulation of neuronal survival and degeneration is fundamental to nervous system health. Boc-T-FMK has been employed in neurobiological research to dissect the mechanisms underlying these critical processes.
Studying Neuron Survival and Degeneration
In studies focusing on neuron survival and degeneration, this compound (as Boc-D-FMK) has provided insights into the distinct signaling mechanisms involved. For instance, in dorsal root ganglion (DRG) sensory neurons, Boc-D-FMK effectively rescued axonal degeneration induced by nerve growth factor (NGF) deprivation. However, it did not mitigate degeneration triggered by brain-derived neurotrophic factor (BDNF) deprivation, suggesting that different molecular pathways govern these forms of neuronal demise. This highlights the utility of this compound in differentiating caspase-dependent from caspase-independent degenerative processes in neurons.
Applications in Models of Traumatic Brain Injury and Neonatal Hypoxia-Ischemia
This compound has found applications in models of traumatic brain injury (TBI) and neonatal hypoxia-ischemia (HI), conditions characterized by significant neuronal cell death. The neonatal rodent cerebral hypoxia-ischemia model is a well-established system for studying perinatal brain injury, which often involves apoptotic mechanisms. Research indicates that Boc-D-FMK has been used to reduce ischemic brain injury in neonatal rats, suggesting its potential in neuroprotective strategies by inhibiting caspase-mediated cell death pathways that contribute to injury progression in these models.
Cancer Biology Research
The induction or inhibition of apoptosis is a central theme in cancer biology. This compound, as a caspase inhibitor, is instrumental in understanding how cancer cells evade programmed cell death and how therapeutic agents can overcome this resistance.
Effects on Cancer Cell Apoptosis in In Vitro Models
This compound (as Boc-D-FMK) has been demonstrated to inhibit apoptosis in various in vitro cancer cell models. It acts as a broad-spectrum caspase inhibitor, effectively blocking apoptosis induction in tumor cells mims.comnih.gov. For example, studies have shown that Boc-D-FMK can inhibit apoptosis stimulated by tumor necrosis factor-alpha (TNF-α) nih.gov. Furthermore, in Trichomonas vaginalis-treated RAW264.7 cells, pre-treatment with Boc-D-FMK significantly reversed the down-regulation of the anti-apoptotic protein Bcl-x(L), indicating a role for caspase-3 in this process. Its ability to confirm caspase-dependent apoptotic pathways has also been utilized in neuroblastoma cell research.
Synergistic Interactions with Other Agents in Preclinical Oncological Studies
This compound has been explored in preclinical oncological studies to investigate synergistic interactions with other anti-cancer agents, often to elucidate the role of apoptosis in combination therapies. In chronic myelogenous leukemia (CML) K562 cells, the combination of bosutinib (B1684425) and Boc-D-FMK led to a significant increase in apoptotic cell death compared to bosutinib alone, highlighting its utility in enhancing therapeutic outcomes by modulating apoptosis. Similarly, in neuroblastoma, Boc-D-FMK was used to confirm that the synergistic cytotoxicity observed with a combination of fenretinide (B1684555) and ABT-737 was indeed caspase-dependent. These findings underscore this compound's value in dissecting the mechanisms of action of novel anti-cancer drug combinations.
Immunological Research
Impact on T Cell Activation and Proliferation
Boc-D-FMK has been employed in studies to elucidate the role of caspases in T cell activation and proliferation. Research indicates that broad-spectrum caspase inhibitors, such as Boc-D-FMK, can block activation-induced cell death (AICD) in T lymphocytes aai.orgnih.gov. For instance, the presence of Boc-D-FMK was found to block a significant percentage (approximately 40-50%) of AICD induced by specific stimuli in cytotoxic T lymphocytes (CTL) nih.gov.
However, the impact of Boc-D-FMK on T cell proliferation itself can be complex and context-dependent. In some studies, the inhibition of caspases by Boc-D-FMK did not restore T cell proliferation in the presence of certain inhibitory factors, suggesting that not all proliferation inhibition is caspase-dependent aai.org. For example, in the context of soluble HLA-G5, Boc-D-FMK did not relieve the inhibition of CD8 T cell proliferation, indicating that HLA-G5-mediated inhibition was not due to caspase activation aai.org. This highlights that while Boc-D-FMK effectively inhibits caspase activity and associated cell death, its influence on proliferation is tied to whether the proliferative arrest is mediated by caspase-dependent pathways.
Modulation of Immune Cell Responses
For example, the ability of tumor-derived exosomes (TEXs) to induce apoptosis in activated CD8+ T-cells, a mechanism contributing to immunosuppression in cancer patients, can be partially but significantly blocked by pan-caspase inhibitors like Z-VAD-FMK portlandpress.com. While Boc-D-FMK is not explicitly mentioned in this specific context in the provided snippets, its classification as a broad-spectrum caspase inhibitor suggests a similar potential to modulate immune cell survival and thus influence immune responses by preventing programmed cell death nih.gov. This modulation can be crucial in understanding how immune cells are regulated and how their survival impacts the effectiveness of immune responses against pathogens or cancerous cells.
Parasitology and Infectious Disease Research
Fluoromethyl ketone (FMK) derivatized cysteine protease inhibitors have demonstrated significant potential in parasitology and infectious disease research, particularly against parasites like Trypanosoma cruzi.
Inhibition of Parasite Growth and Differentiation in In Vitro and In Vivo Models (e.g., Trypanosoma cruzi)
Cysteine protease inhibitors, including FMK derivatives, have been investigated for their ability to inhibit the growth and differentiation of parasites such as Trypanosoma cruzi, the causative agent of Chagas disease nih.govplos.org. Cruzain (also known as cruzipain), the major cysteine protease of T. cruzi, is a validated target for novel chemotherapeutic approaches nih.govplos.org.
Studies have shown that FMK-based cysteine protease inhibitors can effectively block cruzain activity, preventing the growth and differentiation of T. cruzi in cell culture models of infection nih.gov. For instance, compounds like Mu-F-hF-VSφ, Mu-F-V-VSφ, and BOC-tic-hF-VS (another Boc-protected FMK derivative) have been evaluated for their efficacy against intracellular amastigotes of T. cruzi. Mu-F-hF-VSφ was highly effective, achieving 100% growth inhibition, while BOC-tic-hF-VS produced 60% growth inhibition nih.gov.
Furthermore, the administration of Z-Phe-Ala-FMK (another FMK-based inhibitor) has been shown to impair T. cruzi invasion and inhibit parasite intracellular growth in host cell cultures in a dose-dependent manner plos.org. This inhibition is linked to the disruption of cruzipain's activity, which is crucial for parasite infectivity and its ability to activate host transforming growth factor-beta (TGF-β) signaling, a pathway essential for T. cruzi development plos.orgfrontiersin.org.
The following table summarizes findings on the inhibition of T. cruzi growth by various cysteine protease inhibitors:
| Compound Name | Target (if specified) | Growth Inhibition (%) | Model (In Vitro/In Vivo) | Reference |
| Mu-F-hF-VSφ | Cruzain | 100 | In Vitro (intracellular amastigotes) nih.gov | nih.gov |
| BOC-tic-hF-VS | Cruzain | 60 | In Vitro (intracellular amastigotes) nih.gov | nih.gov |
| Mu-F-V-VSφ | Cruzain | 30 | In Vitro (intracellular amastigotes) nih.gov | nih.gov |
| Z-Phe-Ala-FMK | Cruzain | Up to 78 (invasion) | In Vitro (Vero cell cultures) plos.org | plos.org |
Other Diverse Biological Processes
Beyond immune regulation and antiparasitic effects, Boc-D-FMK and related FMK inhibitors have been explored for their influence on other biological processes, including platelet function and cellular autophagy.
Influence on Platelet Survival and Function in Storage Models
Platelets, despite being anucleated, undergo apoptosis-like events during storage, which negatively impacts their viability and function, a phenomenon known as "platelet storage lesion" nih.govresearchgate.netkoreamed.org. Caspase activity is implicated in this process.
Studies have investigated the effects of caspase inhibitors on platelet survival and function in storage models. For instance, the caspase-3 inhibitor Z-DEVD-FMK was found to increase the functionality and survival of platelets in platelet concentrates stored for up to 7 days researchgate.netkoreamed.org. Treatment with Z-DEVD-FMK led to significantly higher viability in inhibitor-treated samples compared to controls at both day 4 and day 7 of storage, as measured by MTT assay researchgate.netkoreamed.org. Furthermore, the ability of platelets to bind to von Willebrand factor (vWF) was higher in inhibitor-treated samples, particularly after 7 days of storage researchgate.netkoreamed.org. While Boc-D-FMK is a pan-caspase inhibitor rather than a caspase-3 specific one, these findings suggest a broader role for caspase inhibition in preserving platelet quality during storage nih.gov.
The following table highlights the impact of caspase inhibition on platelet viability and function during storage:
| Inhibitor Name | Effect on Platelet Viability (MTT Assay) | Effect on Platelet Function (vWF Binding) | Storage Duration | Reference |
| Z-DEVD-FMK | Significantly higher viability at Day 4 and Day 7 | Higher binding to vWF at Day 7 | 7 days | researchgate.netkoreamed.org |
Induction of Cellular Autophagy and Related Mechanisms
Autophagy is a fundamental cellular process involving the degradation and recycling of cellular components, crucial for maintaining cellular homeostasis and responding to stress bio-techne.combio-rad-antibodies.com. While some FMK derivatives are known as inhibitors of autophagy-related enzymes, particularly ATG4B, the relationship between caspase inhibition and autophagy is complex and can involve cross-talk between apoptotic and autophagic pathways tandfonline.comnih.govscienceopen.com.
Research indicates that deficiency in the mitochondrial apoptotic pathway or inhibition of caspases can be associated with the induction of autophagy. For example, ER stress-induced cell death in apoptosome-compromised cells was associated with the induction of autophagy, and this effect could be observed in the presence of Boc-D-FMK tandfonline.com. This suggests that in certain contexts, blocking apoptosis with caspase inhibitors like Boc-D-FMK might shift cellular responses towards autophagy as an alternative survival or death mechanism tandfonline.comnih.gov.
However, it is important to note that some fluoromethylketone-based peptidomimetics are also developed as direct inhibitors of ATG4B (Autophagin-1), an enzyme critical for autophagosome formation scienceopen.com. For instance, FMK-9a is an ATG4B inhibitor, though it has been observed to induce autophagy independently of its enzyme inhibition in some cases scienceopen.com. This highlights the diverse roles and mechanisms of action of FMK-containing compounds in modulating cellular processes, including autophagy.
Structural Activity Relationships and Design Principles for Boc T Fmk As a Research Probe
Influence of Peptidic Backbone Length and Composition on Inhibitory Activity
The peptidic backbone of an inhibitor like Boc-T-FMK is a critical determinant of its binding affinity and inhibitory activity. The length and amino acid composition of the peptide chain extending from the P1 threonine residue influence how the inhibitor interacts with the substrate-binding pockets of the target protease.
Research Findings on Peptidic Backbone Modifications:
Backbone Length: The length of the peptide backbone can significantly impact the inhibitor's potency. A longer peptide chain can engage more of the enzyme's substrate-binding subsites (S subsites), leading to a tighter and more specific interaction. For instance, extending the peptide chain from a dipeptide to a tripeptide or tetrapeptide can result in a substantial increase in inhibitory activity. However, there is often an optimal length, beyond which the increase in affinity may be negligible or even detrimental due to increased flexibility and potential for non-specific interactions.
Backbone Composition: The nature of the amino acids in the peptide backbone is equally important. The side chains of these residues interact with the corresponding S subsites of the protease, and favorable interactions (e.g., hydrophobic, electrostatic, hydrogen bonding) can dramatically enhance binding affinity. Conversely, unfavorable steric or electrostatic clashes can abrogate inhibitory activity. Systematic substitution of amino acids at each position of the peptide backbone is a common strategy to map the optimal sequence for a given protease target.
Table 1: Illustrative Impact of Peptidic Backbone Modifications on Inhibitory Potency
| Inhibitor Structure | Modification | Target Protease | Relative Inhibitory Potency |
| Boc-X-T-FMK | Dipeptide | Protease A | + |
| Boc-Y-X-T-FMK | Tripeptide | Protease A | +++ |
| Boc-Z-Y-X-T-FMK | Tetrapeptide | Protease A | +++++ |
| Boc-Y(Ala)-X-T-FMK | P3 Alanine Scan | Protease A | ++ |
Note: This table is for illustrative purposes to demonstrate general principles and does not represent actual data for this compound.
Importance of Specific Amino Acid Residues for Target Selectivity (e.g., P2 position)
While the P1 residue (Threonine in this compound) is a primary determinant of specificity, the amino acid at the P2 position plays a crucial role in fine-tuning target selectivity. The S2 subsite of many proteases is a well-defined pocket that can exhibit strong preferences for certain amino acid side chains. By carefully selecting the P2 residue, it is possible to design inhibitors that can discriminate between closely related proteases.
Research Findings on P2 Residue Modifications:
Hydrophobic vs. Charged Residues: The nature of the S2 pocket dictates the optimal P2 residue. For proteases with a hydrophobic S2 subsite, a P2 residue with a bulky, nonpolar side chain (e.g., Valine, Leucine, Isoleucine) will be favored. In contrast, if the S2 pocket contains charged residues, a P2 amino acid with an opposite charge can lead to a significant increase in both affinity and selectivity.
Steric Constraints: The size and shape of the P2 residue are also critical. A bulky P2 side chain may be accommodated in a large S2 pocket but could lead to steric hindrance in a smaller pocket, thereby preventing inhibition. This principle can be exploited to design inhibitors that are selective for proteases with larger S2 subsites.
Table 2: Illustrative Example of P2 Residue Modification on Target Selectivity
| Inhibitor Structure | P2 Residue | Inhibition of Protease A (IC50, nM) | Inhibition of Protease B (IC50, nM) | Selectivity (Protease B/A) |
| Boc-Val-T-FMK | Valine | 50 | 500 | 10 |
| Boc-Asp-T-FMK | Aspartic Acid | 1000 | 25 | 0.025 |
| Boc-Phe-T-FMK | Phenylalanine | 200 | 150 | 0.75 |
Note: This table is for illustrative purposes to demonstrate general principles and does not represent actual data for this compound.
Comparison of Fluoromethyl Ketone Moiety with Other Electrophilic Warheads in Research Tool Development
The electrophilic "warhead" is the reactive group responsible for the irreversible covalent modification of the target enzyme. The choice of warhead is a critical aspect of inhibitor design, as it influences potency, selectivity, and stability. The fluoromethyl ketone (FMK) is a widely used warhead, but others have also been successfully employed in the development of research probes.
Comparison of Common Electrophilic Warheads:
Fluoromethyl Ketones (FMKs): FMKs are potent irreversible inhibitors of both cysteine and serine proteases. The fluorine atom increases the electrophilicity of the ketone carbonyl, making it susceptible to nucleophilic attack by the active site residue. The resulting hemiketal is stable, leading to effective inhibition. Di- and tri-fluoromethyl ketones have also been developed and exhibit increased reactivity. nih.gov
Vinyl Sulfones: Vinyl sulfones are another class of potent irreversible inhibitors, primarily targeting cysteine proteases. They act as Michael acceptors, with the active site cysteine attacking the β-carbon of the vinyl group.
Acyloxymethyl Ketones (AOMKs): AOMKs are effective inhibitors that function as "suicide substrates." Following initial binding, the enzyme's catalytic machinery processes the AOMK, leading to the formation of a highly reactive intermediate that then irreversibly modifies the active site.
Diazomethyl Ketones (DAMKs): DAMKs are also effective irreversible inhibitors, particularly for cysteine proteases. However, their use can be limited by their potential reactivity with other nucleophiles and their light sensitivity.
Table 3: General Comparison of Electrophilic Warheads
| Warhead | Mechanism of Action | Primary Target Class | Advantages | Disadvantages |
| Fluoromethyl Ketone (FMK) | Nucleophilic attack on carbonyl | Cysteine & Serine Proteases | Good reactivity, relatively stable | Can have off-target reactivity |
| Vinyl Sulfone | Michael Addition | Cysteine Proteases | High specificity for cysteines | Generally less reactive than FMKs |
| Acyloxymethyl Ketone (AOMK) | Enzyme-activated | Cysteine & Serine Proteases | High specificity due to enzyme activation | More complex synthesis |
| Diazomethyl Ketone (DAMK) | Alkylation | Cysteine Proteases | Highly reactive | Potential for non-specific reactivity, light sensitive |
Strategies for Enhanced Cellular Permeability and Stability in Research Applications (e.g., O-methylation)
A significant challenge in the use of peptide-based inhibitors as research probes is their often-poor cell permeability and susceptibility to proteolytic degradation. To be effective in cellular or in vivo studies, these molecules must be able to cross cell membranes and remain intact long enough to reach their target.
Strategies to Improve Permeability and Stability:
O-methylation: In the context of this compound, methylation of the hydroxyl group of the threonine side chain (O-methylation) could be a viable strategy to enhance cell permeability. This modification would reduce the hydrogen-bonding capacity of the molecule, thereby decreasing its polarity and increasing its lipophilicity, which generally favors passive diffusion across cell membranes.
N-methylation: A more general strategy is the N-methylation of the peptide backbone amide nitrogens. prismbiolab.comnih.gov This modification disrupts the hydrogen-bonding network of the peptide backbone, which can favor conformations that are more amenable to membrane transport. prismbiolab.comnih.gov It can also confer resistance to proteolysis.
Cyclization: Cyclizing the peptide backbone can improve both permeability and stability. nih.govrsc.org Cyclization reduces the number of freely rotating bonds, which can pre-organize the inhibitor into a bioactive conformation and mask polar groups from the solvent, thereby enhancing membrane permeability. nih.govrsc.org
Lipidation: Attaching a lipid moiety to the peptide can enhance its association with cell membranes and facilitate cellular uptake.
Use of Cell-Penetrating Peptides (CPPs): Fusing the inhibitor to a known CPP, a short peptide sequence that can actively traverse cell membranes, is a powerful strategy to deliver otherwise impermeable molecules into the cell. nih.gov
These strategies, while potentially effective, must be carefully evaluated for their impact on the inhibitor's potency and selectivity, as any modification can alter the binding to the target protease.
Methodological Considerations and Advanced Research Approaches Using Boc T Fmk
In Vitro Cellular Assay Methodologies
In the controlled environment of cell culture, Boc-T-FMK is instrumental in elucidating the role of caspases in response to specific stimuli. A range of assays are employed to measure the effects of caspase inhibition by this compound on cell viability, enzymatic activity, and protein processing.
Cell Viability and Apoptosis Assays (e.g., LDH release, Annexin-V, PI uptake)
To determine the extent to which caspase inhibition by this compound can prevent cell death, researchers utilize assays that measure plasma membrane integrity and markers of apoptosis.
Lactate Dehydrogenase (LDH) Release: LDH is a cytosolic enzyme that is released into the culture medium when the plasma membrane is compromised, a hallmark of late apoptosis or necrosis. Assays measuring LDH activity in the supernatant can quantify cell death. In studies, Boc-D-FMK has been shown to inhibit LDH leakage from influenza virus-infected cells, indicating its ability to prevent apoptotic cell degradation nih.gov. However, in other contexts, while Boc-D-FMK could partly inhibit increased LDH release induced by certain chemical agents, it was unable to fully rescue the loss of cell viability, suggesting the involvement of caspase-independent cell death mechanisms aacrjournals.org.
Annexin-V and Propidium Iodide (PI) Staining: This dual-staining method, analyzed by flow cytometry, is a cornerstone of apoptosis research. Annexin-V is a protein with a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis kumc.eduabcam.com. Propidium iodide is a fluorescent nucleic acid binding dye that can only enter cells with a compromised membrane, characteristic of late apoptotic or necrotic cells nih.govnih.gov. By using these two markers, researchers can distinguish between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+) abcam.combio-techne.com. The use of this compound in this assay allows for the quantification of the reduction in the apoptotic cell population, directly demonstrating the effect of caspase inhibition.
The following table summarizes the principles of these common cell viability and apoptosis assays.
| Assay | Principle | Stage of Cell Death Detected |
| LDH Release | Measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes. | Late Apoptosis / Necrosis |
| Annexin-V Staining | Detects the externalization of phosphatidylserine on the cell surface. | Early Apoptosis |
| Propidium Iodide (PI) Uptake | Stains the DNA of cells with compromised plasma membranes. | Late Apoptosis / Necrosis |
Enzymatic Activity Measurements (e.g., Caspase activity assays)
Direct measurement of caspase activity is crucial for understanding the biochemical effects of inhibitors like this compound. These assays typically use a synthetic substrate that mimics the natural cleavage site of a specific caspase. The substrate is conjugated to a reporter molecule, either a chromophore or a fluorophore, which is released upon cleavage by the active caspase and can be quantified spectrophotometrically or fluorometrically creative-bioarray.com.
For instance, a common substrate for caspase-3 is DEVD linked to p-nitroanilide (pNA) or 7-amino-4-methylcoumarin (AMC) creative-bioarray.com. By incubating cell lysates with this substrate in the presence or absence of this compound, researchers can precisely measure the inhibitory effect of the compound on caspase-3 activity. This methodology allows for the determination of inhibitor potency and selectivity in a controlled biochemical system. These assays confirm that this compound acts as a general caspase inhibitor by demonstrating its ability to block the cleavage of these synthetic substrates bio-rad.com.
Biochemical Analysis of Protein Cleavage and Expression (e.g., Western blotting for pro-caspase processing, PARP cleavage, truncated tau)
Western blotting is a powerful technique to visualize the molecular consequences of caspase activation and its inhibition by this compound. This method allows for the detection of specific proteins and their cleavage products.
Pro-caspase Processing: Caspases are synthesized as inactive zymogens (pro-caspases) and are activated through proteolytic cleavage. Western blotting with antibodies that recognize either the pro-form or the cleaved, active form of a caspase can reveal the extent of caspase activation. The use of this compound can demonstrate a reduction in the appearance of the cleaved, active caspase fragments, confirming its inhibitory action upstream.
PARP Cleavage: Poly(ADP-ribose) polymerase (PARP) is a key substrate of effector caspases like caspase-3 and caspase-7. During apoptosis, PARP is cleaved from its full-length form (approximately 116 kDa) into two fragments (89 kDa and 24 kDa). This cleavage event is a hallmark of apoptosis. Studies have shown that Boc-D-FMK can inhibit the appearance of the cleaved PARP fragment in cells exposed to apoptotic stimuli, providing clear evidence of its efficacy in blocking the downstream effects of caspase activation medchemexpress.comresearchgate.net.
Truncated Tau: The microtubule-associated protein tau can be cleaved by caspases, and this truncation is implicated in the pathology of neurodegenerative diseases. Western blot analysis using antibodies specific to truncated forms of tau can be employed to study this process. In research settings, Boc-D-FMK has been used to interfere with the staurosporine-induced truncation of tau in cells, demonstrating the role of caspases in this specific post-translational modification medchemexpress.com.
The table below highlights key protein targets analyzed by Western blotting to assess the efficacy of this compound.
| Protein Target | Biological Significance | Effect of this compound |
| Pro-caspases | Inactive precursors of caspases. | Prevents cleavage and activation. |
| PARP | A substrate of effector caspases; its cleavage is a hallmark of apoptosis. | Inhibits the formation of the 89 kDa cleavage product. |
| Tau | A microtubule-associated protein; caspase-mediated truncation is linked to neurodegeneration. | Reduces the level of truncated tau. |
In Vivo Model Systems in Research
The translation of in vitro findings to a whole-organism context is a critical step in biomedical research. This compound is utilized in various animal models to investigate the role of caspases in disease pathogenesis and to evaluate the protective effects of caspase inhibition.
Applications in Rodent Disease Models (e.g., rat traumatic brain injury, mouse anti-Fas liver apoptosis, mouse pneumococcal disease)
Rodent models that mimic human diseases are invaluable for studying complex physiological and pathological processes.
Rat Traumatic Brain Injury (TBI): TBI is known to induce a secondary injury cascade that involves significant neuronal apoptosis nih.govephels.net. In rat models of TBI, the administration of neuroprotective agents is a common strategy to assess the potential for reducing apoptotic cell death and improving neurological outcomes nih.govephels.net. While specific studies detailing the use of this compound in TBI models are needed for a complete picture, the known anti-apoptotic effects of caspase inhibitors make them relevant candidates for investigation in such models.
Mouse Anti-Fas Liver Apoptosis: The Fas receptor (also known as CD95) is a death receptor that, upon activation by its ligand (FasL) or an agonistic antibody (like Jo-2), triggers rapid apoptosis in hepatocytes nih.govnih.govresearchgate.net. This model is widely used to study the mechanisms of liver injury. Research has demonstrated that Boc-D-FMK effectively attenuates hepatocyte apoptosis in a rat model of bile duct ligation, a condition that also induces liver cell death medchemexpress.comcaymanchem.comapexbt.com. This suggests its potential utility in other models of liver apoptosis, such as the anti-Fas antibody model in mice.
Mouse Pneumococcal Disease: Infections with Streptococcus pneumoniae can lead to severe conditions like pneumonia and meningitis, where host cell apoptosis contributes to the pathology plos.orgnih.govnih.govmdpi.com. Mouse models of pneumococcal infection are crucial for understanding the host-pathogen interaction and for testing therapeutic interventions nih.govmdpi.com. The role of caspases in the apoptotic response to pneumococcal infection makes inhibitors like this compound relevant tools for dissecting these pathways in vivo.
Considerations for Systemic vs. Local Administration in Research Contexts (e.g., brain penetration)
The route of administration of this compound in animal models is a critical consideration that can significantly influence its efficacy and the interpretation of the results.
Systemic Administration: This involves introducing the compound into the circulatory system, for example, through intraperitoneal (i.p.) or intravenous (i.v.) injection. Systemic administration is often used to study the effects of a compound on multiple organs or in diseases with a systemic component. A key challenge with systemic administration, particularly for neurological applications, is the ability of the compound to cross the blood-brain barrier (BBB) nih.gov. The extent of brain penetration is a crucial pharmacokinetic parameter for drugs targeting the central nervous system nih.gov.
Local Administration: In some research contexts, local administration is preferred to target a specific tissue or organ and to minimize potential systemic side effects. For neurological studies, this could involve intrathecal (i.t.) injection, which delivers the compound directly into the cerebrospinal fluid, bypassing the BBB. A study on spinal cord ischemia in rabbits utilized intrathecal administration of Boc-D-FMK to directly target the affected area and assess its neuroprotective effects nih.gov.
The choice between systemic and local administration depends on the specific research question, the disease model being used, and the pharmacokinetic properties of this compound, including its ability to reach the target tissue in sufficient concentrations to exert its inhibitory effect.
Limitations and Specificity Challenges in Research Applications of this compound
This compound, a member of the Boc-protected amino acid fluoromethyl ketone family of compounds, is utilized in research as a pan-caspase inhibitor. While valuable for studying apoptotic pathways, its application is not without significant limitations and challenges related to specificity. Understanding these nuances is critical for the accurate interpretation of experimental data. This section will delve into the compound-specific effects, interactions with reactive oxygen species, and potential off-target signaling interferences, drawing parallels from closely related and more extensively studied inhibitors like Boc-D-FMK and Z-VAD-FMK.
Compound-Specific Effects and Interpretational Nuances (e.g., Z-VAD-FMK vs. Boc-D-FMK in neutrophils)
The inhibitory profile and cellular effects of pan-caspase inhibitors can be highly compound-specific, leading to different outcomes even with structurally similar molecules. A salient example of this is the differential impact of Z-VAD-FMK and Boc-D-FMK on neutrophil apoptosis stimulated by tumor necrosis factor-alpha (TNF-α).
In neutrophils, while Z-VAD-FMK is generally considered a caspase inhibitor, at high concentrations (>100 µM) it paradoxically enhances TNF-α-induced apoptosis. nih.govaacrjournals.orgmedchemexpress.com Conversely, lower concentrations (1-30 µM) of Z-VAD-FMK completely block this apoptotic pathway. nih.govaacrjournals.orgmedchemexpress.com This suggests a complex, concentration-dependent mechanism of action.
In stark contrast, Boc-D-FMK, another broad-spectrum caspase inhibitor, demonstrates a more straightforward inhibitory effect. It causes a concentration-dependent inhibition of TNF-α-stimulated apoptosis without the pro-apoptotic enhancement seen with high concentrations of Z-VAD-FMK. nih.govmedchemexpress.com This highlights that the pro-apoptotic effects of Z-VAD-FMK are compound-specific and not a general feature of all pan-caspase inhibitors. nih.govaacrjournals.orgmedchemexpress.com
These disparate effects underscore the importance of careful inhibitor selection and data interpretation. The specific chemical structure, beyond the shared FMK moiety, can significantly influence experimental outcomes. Researchers using this compound should be aware of these potential compound-specific nuances and consider empirical validation of its effects in their specific experimental system.
| Feature | Z-VAD-FMK in TNF-α Stimulated Neutrophils | Boc-D-FMK in TNF-α Stimulated Neutrophils |
| Low Concentrations (1-30 µM) | Complete blockage of apoptosis nih.govaacrjournals.org | Concentration-dependent inhibition of apoptosis nih.govmedchemexpress.com |
| High Concentrations (>100 µM) | Enhancement of apoptosis nih.govaacrjournals.orgmedchemexpress.com | Continued inhibition of apoptosis nih.govmedchemexpress.com |
| Overall Effect | Biphasic (inhibitory at low concentrations, pro-apoptotic at high concentrations) nih.govaacrjournals.org | Consistently inhibitory nih.govmedchemexpress.com |
Interactions with Reactive Oxygen Species Generation in Assays
The interplay between caspase inhibitors and the generation of reactive oxygen species (ROS) is a critical consideration in many experimental assays, as ROS are key signaling molecules in various cellular processes, including apoptosis. caymanchem.comaacrjournals.org
Research on TNF-α-stimulated neutrophils has shown that both Z-VAD-FMK and Boc-D-FMK can inhibit the generation of ROS. nih.govaacrjournals.orgmedchemexpress.com This finding is significant because it clarifies that the pro-apoptotic effects observed with high concentrations of Z-VAD-FMK are independent of ROS generation. nih.govaacrjournals.orgmedchemexpress.com
However, the ability of these inhibitors to modulate ROS levels can complicate the interpretation of results in studies where ROS are a key endpoint or signaling intermediate. For instance, if a researcher is investigating the role of caspases in a ROS-dependent cell death pathway, the use of a pan-caspase inhibitor like this compound that also suppresses ROS could lead to confounding results. The observed inhibition of cell death might be incorrectly attributed solely to caspase inhibition, when in fact, the reduction in ROS levels could be a contributing or even the primary factor.
Therefore, it is imperative for researchers using this compound in contexts involving ROS to design experiments with appropriate controls to dissect the direct effects of caspase inhibition from any concurrent modulation of ROS generation.
| Inhibitor | Effect on TNF-α Stimulated ROS Generation in Neutrophils |
| Z-VAD-FMK | Inhibitory nih.govaacrjournals.orgmedchemexpress.com |
| Boc-D-FMK | Inhibitory nih.govaacrjournals.orgmedchemexpress.com |
Potential Interferences with Other Signaling Pathways Beyond Direct Protease Inhibition
A significant challenge in the use of small molecule inhibitors is the potential for off-target effects. While this compound is designed to target caspases, there is evidence that related compounds can interfere with other signaling pathways, independent of their protease-inhibiting activity.
For example, studies have shown that the immunosuppressive effects of Z-VAD-FMK and another inhibitor, z-IETD-FMK, on T-cell proliferation are independent of their ability to inhibit caspases. reading.ac.uk These inhibitors were found to suppress the expression of the IL-2 receptor α-chain (CD25), thereby rendering T-cells unresponsive to IL-2-driven proliferation. reading.ac.uk Notably, a previous study had also shown that Boc-D-FMK had no effect on caspase-3 processing during T-cell activation. nih.gov This suggests that the FMK-based peptide inhibitors may have targets within the T-cell activation signaling cascade that are distinct from the apoptotic caspase pathway.
Furthermore, some research indicates that Boc-D-FMK can reduce the activation of NF-κB and suppress the phosphorylation of its inhibitor, IκBα. apexbt.com This demonstrates a direct interference with a key inflammatory and cell survival signaling pathway.
Given these findings with structurally related compounds, it is plausible that this compound could also exert off-target effects on signaling pathways such as T-cell activation and NF-κB. Researchers should, therefore, exercise caution and employ multiple lines of evidence, such as genetic approaches (e.g., siRNA), to corroborate findings obtained using this compound and to rule out potential artifacts arising from off-target activities.
Q & A
Q. How should researchers handle discrepancies between commercial this compound batches?
- Methodological Answer : Request certificates of analysis (CoA) from suppliers for NMR and HPLC traces. Perform in-house validation using differential scanning calorimetry (DSC) to assess crystallinity. If batch variability impacts results, switch to synthetic in-house production with quality control checkpoints .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
